molecular formula C8H10F3N3O2S B6645345 4-[Methyl-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]amino]butanoic acid

4-[Methyl-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]amino]butanoic acid

Cat. No. B6645345
M. Wt: 269.25 g/mol
InChI Key: IDNSJNNYENGAQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[Methyl-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]amino]butanoic acid, also known as MTAA, is a chemical compound that has gained significant attention in scientific research due to its unique properties. MTAA is a thiadiazole derivative that has been synthesized through various methods and has been found to have potential applications in the field of medicinal chemistry.

Mechanism of Action

4-[Methyl-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]amino]butanoic acid works by inhibiting the activity of specific enzymes, such as COX-2 and acetylcholinesterase. By inhibiting these enzymes, 4-[Methyl-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]amino]butanoic acid can reduce inflammation and improve cognitive function. 4-[Methyl-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]amino]butanoic acid has also been shown to modulate the expression of specific genes involved in inflammation and cancer, further highlighting its potential as a therapeutic agent.
Biochemical and Physiological Effects
4-[Methyl-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]amino]butanoic acid has been shown to have significant biochemical and physiological effects. It has been shown to reduce inflammation in animal models of arthritis and colitis. 4-[Methyl-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]amino]butanoic acid has also been shown to improve cognitive function in animal models of Alzheimer's disease. Additionally, 4-[Methyl-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]amino]butanoic acid has been shown to inhibit the growth of cancer cells in vitro and in vivo.

Advantages and Limitations for Lab Experiments

4-[Methyl-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]amino]butanoic acid has several advantages for lab experiments. It is relatively easy to synthesize, and its purity can be optimized to improve yield and reduce impurities. 4-[Methyl-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]amino]butanoic acid has also been shown to have low toxicity, making it a viable option for in vitro and in vivo studies. However, 4-[Methyl-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]amino]butanoic acid has limitations, including its limited solubility in water and its potential for off-target effects. These limitations need to be taken into consideration when designing experiments using 4-[Methyl-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]amino]butanoic acid.

Future Directions

For research on 4-[Methyl-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]amino]butanoic acid include studying its potential as a therapeutic agent for other diseases and optimizing its synthesis.

Synthesis Methods

4-[Methyl-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]amino]butanoic acid can be synthesized through various methods, including the reaction of 5-(trifluoromethyl)-1,3,4-thiadiazole-2-amine with methyl 4-bromobutanoate in the presence of a base. Other methods include the reaction of 5-(trifluoromethyl)-1,3,4-thiadiazole-2-amine with methyl 4-chlorobutanoate or methyl 4-iodobutanoate. The synthesis of 4-[Methyl-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]amino]butanoic acid has been optimized to improve yield and purity, making it a viable option for scientific research.

Scientific Research Applications

4-[Methyl-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]amino]butanoic acid has been found to have potential applications in the field of medicinal chemistry. It has been studied for its anti-inflammatory and anti-cancer properties. 4-[Methyl-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]amino]butanoic acid has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in inflammation and cancer. 4-[Methyl-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]amino]butanoic acid has also been studied for its potential as a therapeutic agent for Alzheimer's disease. It has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter that is important for memory and learning.

properties

IUPAC Name

4-[methyl-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]amino]butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10F3N3O2S/c1-14(4-2-3-5(15)16)7-13-12-6(17-7)8(9,10)11/h2-4H2,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDNSJNNYENGAQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCCC(=O)O)C1=NN=C(S1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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